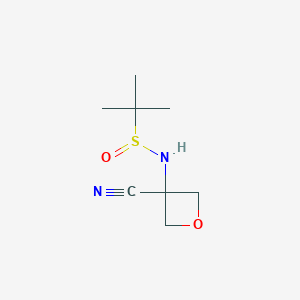
N-(3-cyanooxetan-3-yl)-2-methylpropane-2-sulfinamide
Cat. No. B2490128
M. Wt: 202.27
InChI Key: IJHQPIWMCKRZMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08507683B2
Procedure details


To a yellow solution of 2-methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide (1 g, 5.71 mmol) in CH2Cl2 (20 ml) in a 100 round-bottomed flask was added titanium tetraethoxide (0.651 g, 2.85 mmol) and the reaction mixture stirred for 10 min. TMSCN (1.530 ml, 11.41 mmol) was then added, and the resulting reaction mixture stirred at r.t. for overnight. The reaction mixture was poured into saturated brine solution, and then the suspension was filtered through a pad of Celite. The organic layer was separated, and the aqueous layer extracted with ethyl acetate (3×25 ml). The combined organic solution was washed with saturated brine solution, dried over Na2SO4, filtered and concentrated. The crude product was purified over neutral alumina column using 4% methanol in dichloromethane as eluent. Desired fractions were collected and concentrated to give the titled product as colorless oil (0.9 g, 78%).
Quantity
1 g
Type
reactant
Reaction Step One


Name
titanium tetraethoxide
Quantity
0.651 g
Type
catalyst
Reaction Step One


Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Name
Yield
78%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([S:5]([N:7]=[C:8]1[CH2:11][O:10][CH2:9]1)=[O:6])([CH3:4])[CH3:3].[Si]([C:16]#[N:17])(C)(C)C>C(Cl)Cl.[Cl-].[Na+].O.[O-]CC.[O-]CC.[O-]CC.[O-]CC.[Ti+4]>[C:16]([C:8]1([NH:7][S:5]([C:2]([CH3:1])([CH3:3])[CH3:4])=[O:6])[CH2:11][O:10][CH2:9]1)#[N:17] |f:3.4.5,6.7.8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C)S(=O)N=C1COC1
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
titanium tetraethoxide
|
|
Quantity
|
0.651 g
|
|
Type
|
catalyst
|
|
Smiles
|
[O-]CC.[O-]CC.[O-]CC.[O-]CC.[Ti+4]
|
Step Two
|
Name
|
|
|
Quantity
|
1.53 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Si](C)(C)(C)C#N
|
Step Three
|
Name
|
brine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[Cl-].[Na+].O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture stirred for 10 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting reaction mixture
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at r.t. for overnight
|
|
Duration
|
8 (± 8) h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the suspension was filtered through a pad of Celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer extracted with ethyl acetate (3×25 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic solution was washed with saturated brine solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified over neutral alumina column
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Desired fractions were collected
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C1(COC1)NS(=O)C(C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.9 g | |
| YIELD: PERCENTYIELD | 78% | |
| YIELD: CALCULATEDPERCENTYIELD | 77.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
